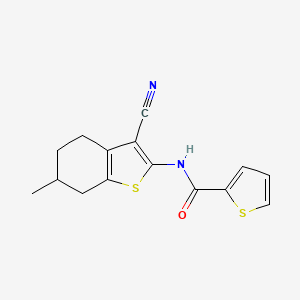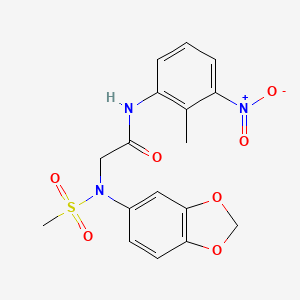
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic uses. This compound is commonly referred to as 'compound X' in scientific literature. Compound X is a member of the thienobenzodiazepine family and has been found to possess a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of compound X is not yet fully understood. However, it is believed to act on the GABA-A receptor, which is a type of neurotransmitter receptor that plays a key role in the regulation of anxiety, sleep, and muscle relaxation. Compound X has been found to enhance the activity of the GABA-A receptor, leading to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
Compound X has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to have analgesic effects by modulating the activity of pain receptors. In addition, compound X has been shown to reduce anxiety and induce sedation by enhancing the activity of the GABA-A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
Compound X has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity, making it suitable for use in a wide range of biological assays. However, it also has some limitations. It has a relatively short half-life, which makes it difficult to study its long-term effects. In addition, it has been found to have some toxicity in animal studies, which may limit its potential therapeutic use.
Orientations Futures
There are several future directions for research on compound X. One area of interest is its potential use in the treatment of anxiety disorders. Studies have shown that compound X has anxiolytic effects, and further research is needed to determine its efficacy in treating anxiety disorders in humans. Another area of interest is its potential use in the treatment of pain. Compound X has been found to have analgesic effects, and further research is needed to determine its potential use as a pain medication. Finally, there is interest in exploring the potential use of compound X in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Méthodes De Synthèse
Compound X can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-aminothiophene with 2-chloro-4,5,6,7-tetrahydro-benzothiazole in the presence of a base. The resulting product is then subjected to further reactions to yield the final product, N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-thiophenecarboxamide.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential therapeutic uses. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, anxiolytic, and anticonvulsant properties. These properties make it a promising candidate for the treatment of various neurological and psychiatric disorders.
Propriétés
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-9-4-5-10-11(8-16)15(20-13(10)7-9)17-14(18)12-3-2-6-19-12/h2-3,6,9H,4-5,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMQHDOOVORQQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(allyloxy)-3,5-dibromobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5141202.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[(2E)-3-phenyl-2-propen-1-yl]piperidine](/img/structure/B5141217.png)
![N-[2-(4-chlorophenyl)ethyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5141218.png)



![sodium 2-[(3-pyridinylcarbonyl)amino]propanoate](/img/structure/B5141245.png)
![4-[4-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5141251.png)
![3-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5141259.png)
![N-[(2-benzoyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]benzamide](/img/structure/B5141260.png)
![5-(2-methylphenyl)-N-[3-(3-pyridinyloxy)propyl]-1,2,4-triazin-3-amine](/img/structure/B5141270.png)
![2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B5141275.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5141289.png)
![1-(4-chlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5141305.png)